
2-Fluoro-1-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-methylnaphthalene is an organic compound with the molecular formula C11H9F It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and a methyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methylnaphthalene typically involves the fluorination of 1-methylnaphthalene. One common method includes the reaction of 1-bromo-2-methylnaphthalene with n-butyllithium in tetrahydrofuran and hexane at -78°C, followed by the addition of N-fluorobis(benzenesulfon)imide . This method yields the desired product with a high degree of purity.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more robust and scalable methods. One such method includes the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl, which is then fluorinated using a tertiary amine bidentate ligand and metallic copper in an aprotic solvent . This method is advantageous due to its simplicity and the avoidance of toxic reagents.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-1-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoro-naphthoquinones.
Reduction: Reduction reactions can yield fluoro-naphthalenes with different substitution patterns.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoro-naphthoquinones, while substitution reactions can produce a variety of fluoro-substituted naphthalenes.
Aplicaciones Científicas De Investigación
2-Fluoro-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-methylnaphthalene involves its interaction with various molecular targets. In oxidation reactions, the compound reacts with hydroxyl radicals to form adducts, which can further react to produce dicarbonyl compounds . The specific pathways and intermediates depend on the reaction conditions and the presence of other reagents.
Comparación Con Compuestos Similares
1-Fluoro-2-methylnaphthalene: Similar in structure but with the fluorine and methyl groups swapped.
2-Fluoronaphthalene: Lacks the methyl group, making it less sterically hindered.
1-Methylnaphthalene: Lacks the fluorine atom, resulting in different reactivity and properties.
Uniqueness: 2-Fluoro-1-methylnaphthalene is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Número CAS |
703-47-9 |
|---|---|
Fórmula molecular |
C11H9F |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
2-fluoro-1-methylnaphthalene |
InChI |
InChI=1S/C11H9F/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 |
Clave InChI |
JEAFTYNSKBPJOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=CC=CC=C12)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


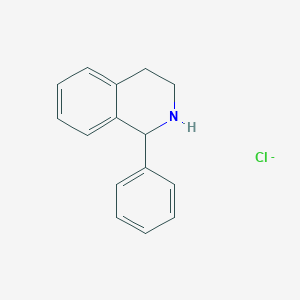
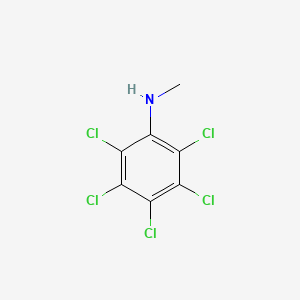
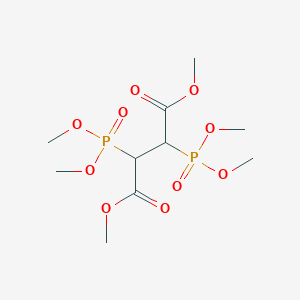


![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
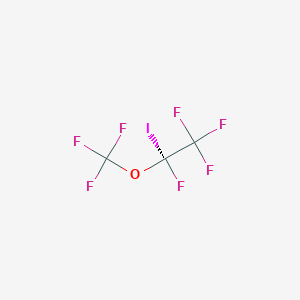
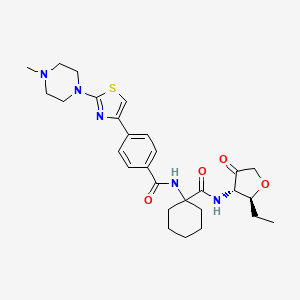
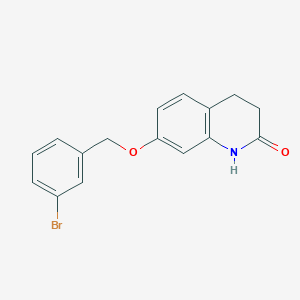
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)


![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
